![molecular formula C23H35NaO7 B001057 Pravastatin sodium CAS No. 81131-70-6](/img/structure/B1057.png)
Pravastatin sodium
概要
説明
Pravastatin Sodium is a medication used to treat hyperlipidemia (high cholesterol). It belongs to a class of drugs called HMG-CoA reductase inhibitors, or “statins”. Pravastatin Sodium is used together with a proper diet to lower cholesterol and triglycerides (fat) in the blood .
Synthesis Analysis
Pravastatin Sodium inhibits the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase . It is a competitive inhibitor of HMG-CoA reductase, the enzyme which catalyses the rate-limiting step in cholesterol biosynthesis .Molecular Structure Analysis
The molecular formula of Pravastatin Sodium is C23H35NaO7. Its average mass is 446.510 Da and its monoisotopic mass is 446.228058 Da .Chemical Reactions Analysis
The kinetic behavior of decomposition of Pravastatin Sodium was described in a study. The kinetic study was performed on the main decomposition process which occurs at nearly 200 °C, for both pure active substance and a generic commercial formulation that contain 40 mg pravastatin per tablet .Physical And Chemical Properties Analysis
The physical and chemical properties of Pravastatin Sodium include its molecular formula C23H35NaO7, average mass 446.510 Da, and monoisotopic mass 446.228058 Da .科学的研究の応用
Hyperlipidemia Management
Pravastatin sodium is primarily used in the management of hyperlipidemia , which is a high level of lipids in the blood. It’s a key risk factor for atherosclerosis and cardiovascular disease . Researchers have developed a Pravastatin-loaded nanogel to enhance its effectiveness in treating hyperlipidemia. This nanogel formulation allows for sustained release and higher drug entrapment efficacy, potentially offering a more effective and safer delivery system for oral administration .
Cardiovascular Disease Prevention
By lowering cholesterol levels, Pravastatin sodium contributes to the prevention of cardiovascular diseases. It inhibits the enzyme HMG-CoA reductase , which plays a crucial role in the production of cholesterol. Lowering cholesterol levels reduces the risk of developing atherosclerotic plaque and subsequent cardiovascular complications .
Transdermal Drug Delivery
Innovative research has led to the development of Pravastatin sodium nanoemulsion loaded transdermal patches . These patches aim to bypass the first-pass effect and improve the drug’s bioavailability. The transdermal route provides a controlled release of the medication, enhancing its hypolipidemic and hepatoprotective activities .
Hepatoprotective Effects
Pravastatin sodium has been shown to have hepatoprotective effects, which means it can help protect the liver from damage. This is particularly beneficial for patients with hyperlipidemia, who may be at risk of liver diseases due to high levels of lipids in their blood .
Nanotechnology in Drug Formulation
The use of nanotechnology in drug formulation has opened new avenues for the application of Pravastatin sodium. Nanogels and nanoemulsions are being explored to improve the delivery and efficacy of the drug. These nanoformulations can enhance the stability and bioavailability of Pravastatin sodium, making it more effective in its therapeutic roles .
Clinical Studies on Hypercholesterolemia
Clinical studies have demonstrated that Pravastatin sodium significantly decreases total cholesterol, LDL-C, and triglycerides in patients with primary hypercholesterolemia. This makes it an important drug in the clinical management of patients with high cholesterol levels .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-IYNICTALSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81093-37-0 (Parent) | |
Record name | Pravastatin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047525 | |
Record name | Pravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravastatin sodium | |
CAS RN |
81131-70-6 | |
Record name | Pravastatin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, sodium salt (1:1), (βR,δR,1S,2S,6S,8S,8aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8608UQ61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?
A1: Pravastatin Sodium acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]
Q2: Is Pravastatin Sodium's effect on cholesterol synthesis specific to any particular tissue?
A2: Research suggests that Pravastatin Sodium exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []
Q3: What is the significance of the "tissue-selective" action of Pravastatin Sodium?
A3: The tissue-selective action of Pravastatin Sodium is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []
Q4: What is the molecular formula and weight of Pravastatin Sodium?
A4: While the provided research papers do not explicitly state the molecular formula and weight, Pravastatin Sodium is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.
Q5: How is the chemical structure of Pravastatin Sodium typically confirmed?
A5: Various analytical techniques are employed to confirm the chemical structure of Pravastatin Sodium, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]
Q6: What are some of the challenges associated with formulating Pravastatin Sodium?
A6: Pravastatin Sodium is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]
Q7: What strategies are being explored to overcome these formulation challenges?
A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of Pravastatin Sodium, including:* Solid Dispersions: Formulating Pravastatin Sodium as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating Pravastatin Sodium within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: Pravastatin Sodium-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing Pravastatin Sodium offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]
Q8: How is the stability of Pravastatin Sodium evaluated?
A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of Pravastatin Sodium formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]
Q9: What are the primary analytical techniques used to quantify Pravastatin Sodium in pharmaceutical formulations?
A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of Pravastatin Sodium. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.
Q10: Why is analytical method validation important in the context of Pravastatin Sodium analysis?
A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of Pravastatin Sodium analysis in various matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。